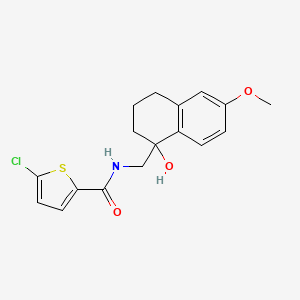

![molecular formula C12H9NO3S2 B2510687 Methyl-4-[(E)-(2-Mercapto-4-oxo-1,3-thiazol-5(4H)-yliden)methyl]benzoat CAS No. 304861-41-4](/img/structure/B2510687.png)

Methyl-4-[(E)-(2-Mercapto-4-oxo-1,3-thiazol-5(4H)-yliden)methyl]benzoat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, "methyl 4-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoate," is a thiazole derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. The specific compound mentioned features a methyl benzoate moiety linked to a thiazole ring through a methylene bridge, which suggests potential for interesting chemical and physical properties, as well as biological activity.

Synthesis Analysis

The synthesis of thiazole derivatives often involves condensation reactions, as seen in the synthesis of similar compounds. For example, a related compound, (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate, was synthesized via a condensation reaction of methyl-4-formylbenzoate and phenylhydrazine . Another relevant synthesis involved the reaction of benzylidene-anilines with mercaptoacetic acid, which under microwave irradiation, produced 1,3-thiazolidin-4-ones in high yield . These methods suggest that the synthesis of the compound could potentially be achieved through similar condensation reactions involving mercapto compounds and appropriate precursors.

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be elucidated using various spectroscopic techniques, including IR, NMR, and UV-Vis spectroscopy, as well as single-crystal X-ray diffraction . Density functional theory (DFT) calculations can also be employed to optimize the molecular structure and predict vibrational frequencies, NMR chemical shifts, and other properties . These techniques would likely be applicable in analyzing the molecular structure of "methyl 4-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoate."

Chemical Reactions Analysis

Thiazole derivatives can participate in various chemical reactions. For instance, the reaction of 4-(2-mercaptophenyl)-1,2,3-thiadiazoles with an oxidant in the presence of a base can yield benzo[b]thiophene-2-thiolates and their derivatives through intramolecular oxidative nucleophilic substitution . The compound may also undergo similar reactions, given the presence of the mercapto group, which is a functional group known to participate in nucleophilic substitutions.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be influenced by their molecular structure and substituents. For example, solvent effects can impact molecular aggregation, as observed in the spectroscopic studies of related compounds . The presence of different substituents can affect the aggregation interactions of molecules . Additionally, the reactivity descriptors, such as electronegativity, electrophilicity, and chemical hardness, can be calculated to understand the global reactivity of these compounds . The compound would likely exhibit unique physical and chemical properties that could be studied using similar methods.

Wissenschaftliche Forschungsanwendungen

- Anwendung: Seit 2016 haben zahlreiche Studien gezeigt, dass Methylbenzoat ein wirksames Pestizid gegen landwirtschaftliche, in Vorräten lebende und urbane Insekten ist . Es wirkt durch verschiedene Mechanismen:

- Verwendung: Methyl-4-(Brommethyl)benzoat dient als Vorläufer bei der Herstellung potenzieller Anti-HIV-Wirkstoffe .

Pflanzliches Insektizid

Synthese von Anti-HIV-Wirkstoffen

Amid-Synthese

Kristallstrukturuntersuchungen

Eigenschaften

IUPAC Name |

methyl 4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3S2/c1-16-11(15)8-4-2-7(3-5-8)6-9-10(14)13-12(17)18-9/h2-6H,1H3,(H,13,14,17)/b9-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGFXKXPPIIPAFJ-RMKNXTFCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C=C2C(=O)NC(=S)S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC=C(C=C1)/C=C/2\C(=O)NC(=S)S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 1-[cyano(4-methylphenyl)methyl]piperidine-4-carboxylate](/img/structure/B2510606.png)

![7-[(4-chlorophenyl)methyl]-1-(3-hydroxypropyl)-3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2510608.png)

![3-((5-((4-fluorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2510609.png)

![2-Chloro-N-[1-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]ethyl]propanamide](/img/structure/B2510610.png)

![2-((3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)hexanoic acid](/img/structure/B2510622.png)

![N-[3-(4-methoxyphenyl)-4-oxo-4H-[1]benzothieno[3,2-b]pyran-2-yl]furan-2-carboxamide](/img/structure/B2510624.png)